molecular formula C11H12O3 B3055036 Methyl 2-(prop-2-en-1-yloxy)benzoate CAS No. 6282-42-4

Methyl 2-(prop-2-en-1-yloxy)benzoate

Cat. No. B3055036
CAS RN: 6282-42-4
M. Wt: 192.21 g/mol
InChI Key: SYESKJGWJSTNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(prop-2-en-1-yloxy)benzoate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9 (10)11 (12)13-2/h1,4-7H,8H2,2H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group and a prop-2-en-1-yloxy group.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 2-(prop-2-en-1-yloxy)benzoate is involved in the synthesis of various complex organic compounds. For instance, Collins, Fallon, and McGeary (1994) described its use in the synthesis of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives. Their study detailed the reaction processes and the use of X-ray crystallography for structural analysis (Collins, Fallon, & McGeary, 1994).

Applications in Catalysis and Reduction Processes

King and Strojny (1982) explored the reduction of methyl benzoate on a Y2O3 catalyst, revealing insights into the role of this compound in catalytic processes (King & Strojny, 1982).

Role in Herbicide Synthesis

Yang, Ye, and Lu (2008) demonstrated the use of this compound in synthesizing herbicidal ingredients such as ZJ0273, highlighting its potential in agricultural applications (Yang, Ye, & Lu, 2008).

Photophysical Properties and Molecular Interactions

Research by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a related compound, offers insights into the photophysical properties and molecular interactions of such substances, which could be relevant for this compound as well (Kim et al., 2021).

Use in Synthesizing Bioactive Constituents

Atta-ur-rahman et al. (1997) isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally related to this compound, from Jolyna laminarioides, indicating its potential in synthesizing bioactive constituents (Atta-ur-rahman et al., 1997).

Liquid Crystalline Behavior Study

Veerabhadraswamy et al. (2015) investigated liquid crystalline behavior in optically active compounds, which might be relevant to studies involving this compound, considering its potential in forming liquid crystalline structures (Veerabhadraswamy et al., 2015).

Corrosion Inhibition in Mild Steel

Arrousse et al. (2021) conducted a theoretical study on compounds structurally similar to this compound, analyzing their potential as inhibitors against corrosion of mild steel in acidic media (Arrousse et al., 2021).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(prop-2-en-1-yloxy)benzoate” is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “Methyl 2-(prop-2-en-1-yloxy)benzoate” could involve further exploration of its synthesis, reactivity, and potential applications. As it is a specialty product for proteomics research applications , it may have potential uses in biochemical and medical research.

properties

IUPAC Name

methyl 2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESKJGWJSTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278317
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6282-42-4
Record name NSC7008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of allyl bromide (152.4 g, 1.27 mol), methyl salicylate (162.44 g, 1.06 mol), and potassium carbonate (219.75 g, 1.59 mol) in THF (600 ml) and DMF (600 ml) was heated to reflux for 6 hr. The mixure was poured into water (3 L) and extracted with ethyl acetate three times. The ethyl acetate extracts were combined and washed with water and dried with brine. The ethyl acetate extracts were concentrated in vacuo to a yellow oil that was vacuum distilled to a clear oil (163.45 g, 80%).
Quantity
152.4 g
Type
reactant
Reaction Step One
Quantity
162.44 g
Type
reactant
Reaction Step One
Quantity
219.75 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(prop-2-en-1-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(prop-2-en-1-yloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(prop-2-en-1-yloxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(prop-2-en-1-yloxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(prop-2-en-1-yloxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(prop-2-en-1-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.